molecular formula C11H11NOS B11797327 4,5-Dimethyl-2-(thiazol-4-yl)phenol

4,5-Dimethyl-2-(thiazol-4-yl)phenol

Cat. No.: B11797327
M. Wt: 205.28 g/mol
InChI Key: IYLMEWCFETXOGP-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(thiazol-4-yl)phenol is an organic compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(thiazol-4-yl)phenol typically involves the reaction of 4-methylthiazole with 2,4-dimethylphenol under specific conditions. One common method includes the use of hydrazonoyl halides as precursors, which react with thiazole derivatives in the presence of ethanol and triethylamine . The reaction conditions often involve moderate temperatures and the use of solvents like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(thiazol-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

4,5-Dimethyl-2-(thiazol-4-yl)phenol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(thiazol-4-yl)phenol involves its interaction with various molecular targets and pathways. It can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-(thiazol-4-yl)phenol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

4,5-dimethyl-2-(1,3-thiazol-4-yl)phenol

InChI

InChI=1S/C11H11NOS/c1-7-3-9(10-5-14-6-12-10)11(13)4-8(7)2/h3-6,13H,1-2H3

InChI Key

IYLMEWCFETXOGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)O)C2=CSC=N2

Origin of Product

United States

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